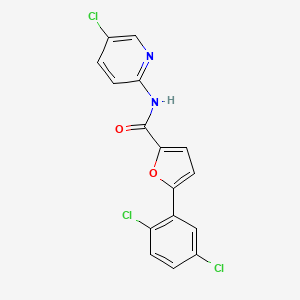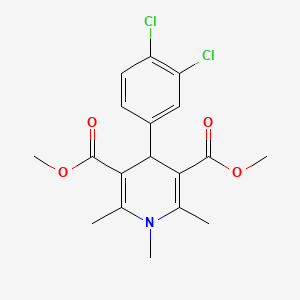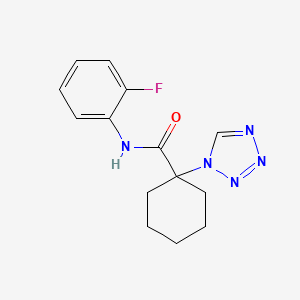
N-(5-chloro-2-pyridinyl)-5-(2,5-dichlorophenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-5-(2,5-dichlorophenyl)-2-furamide, commonly known as "PD173074," is a small molecule inhibitor that has been widely used in scientific research to study the role of fibroblast growth factor receptor (FGFR) signaling in various biological processes.
Mecanismo De Acción
PD173074 acts as a competitive inhibitor of N-(5-chloro-2-pyridinyl)-5-(2,5-dichlorophenyl)-2-furamide tyrosine kinase activity by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, thereby inhibiting the activation of the N-(5-chloro-2-pyridinyl)-5-(2,5-dichlorophenyl)-2-furamide signaling pathway. This ultimately leads to the inhibition of cell proliferation and angiogenesis.
Biochemical and Physiological Effects:
PD173074 has been shown to have a wide range of biochemical and physiological effects. It inhibits the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits angiogenesis by blocking the formation of new blood vessels. PD173074 has been shown to affect bone growth and development by inhibiting osteoblast differentiation and promoting osteoclast differentiation. It has also been shown to promote neural differentiation and axon growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PD173074 has several advantages for lab experiments. It is a highly specific inhibitor of N-(5-chloro-2-pyridinyl)-5-(2,5-dichlorophenyl)-2-furamide tyrosine kinase activity and does not affect other receptor tyrosine kinases. It has also been shown to be effective at low concentrations, making it a cost-effective option for research labs. However, PD173074 has some limitations as well. It has poor solubility in water, which can make it difficult to work with in some experiments. It also has a short half-life, which can make it difficult to maintain consistent concentrations over time.
Direcciones Futuras
There are several future directions for PD173074 research. One area of interest is the development of PD173074 analogs with improved chemical properties such as increased solubility and longer half-life. Another area of interest is the study of the effects of PD173074 on other biological processes such as inflammation and immune response. PD173074 has also shown promise as a potential therapeutic agent for various diseases, and further research is needed to explore its potential clinical applications.
Métodos De Síntesis
PD173074 can be synthesized using a multi-step process that involves the reaction of 5-chloro-2-pyridinylamine with 2,5-dichlorobenzaldehyde to form an intermediate compound, which is then reacted with furfurylamine to produce the final product. The synthesis method has been described in detail in various research papers and can be modified to produce PD173074 analogs with different chemical properties.
Aplicaciones Científicas De Investigación
PD173074 has been extensively used in scientific research to study the role of N-(5-chloro-2-pyridinyl)-5-(2,5-dichlorophenyl)-2-furamide signaling in various biological processes such as angiogenesis, cell proliferation, and differentiation. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. PD173074 has also been used to study the effects of N-(5-chloro-2-pyridinyl)-5-(2,5-dichlorophenyl)-2-furamide signaling on bone growth and development, wound healing, and neural development.
Propiedades
IUPAC Name |
N-(5-chloropyridin-2-yl)-5-(2,5-dichlorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3N2O2/c17-9-1-3-12(19)11(7-9)13-4-5-14(23-13)16(22)21-15-6-2-10(18)8-20-15/h1-8H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULBJUAFKSMUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)C(=O)NC3=NC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-5-(2,5-dichlorophenyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]morpholine](/img/structure/B6047006.png)
![6-(1-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)pyrimidin-4(3H)-one](/img/structure/B6047009.png)
![2-({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B6047013.png)

![9-(4-bromophenyl)-2-(3-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B6047031.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B6047035.png)
![N-(2-methyl-2-propen-1-yl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6047040.png)

![N'-(4-fluorophenyl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6047056.png)
![7-(3-methoxypropyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6047059.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B6047072.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide](/img/structure/B6047074.png)